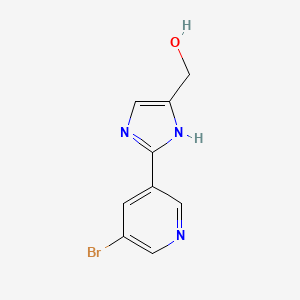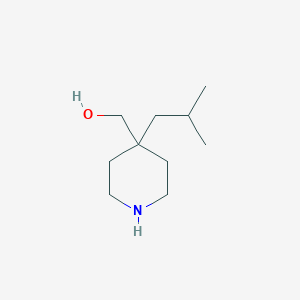
4-Isobutyl-4-piperidylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutyl-4-piperidylmethanol is a chemical compound with the molecular formula C10H21NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features an isobutyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-4-piperidylmethanol typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and isobutyl bromide.
Alkylation: Piperidine undergoes alkylation with isobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form 4-isobutylpiperidine.
Hydroxymethylation: The 4-isobutylpiperidine is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Isobutyl-4-piperidylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary amines.
Substitution: Forms various substituted derivatives depending on the reagent used.
科学的研究の応用
4-Isobutyl-4-piperidylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Isobutyl-4-piperidylmethanol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Piperidinemethanol: A related compound with a hydroxymethyl group attached to the piperidine ring.
4-Hydroxymethylpiperidine: Another similar compound with a hydroxymethyl group at the 4-position of the piperidine ring.
Uniqueness
4-Isobutyl-4-piperidylmethanol is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
[4-(2-methylpropyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H21NO/c1-9(2)7-10(8-12)3-5-11-6-4-10/h9,11-12H,3-8H2,1-2H3 |
InChIキー |
QHHONORQEWWBJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(CCNCC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)
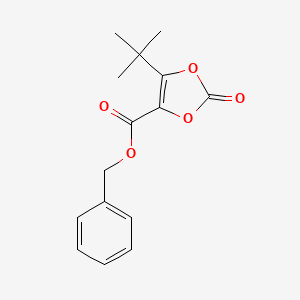
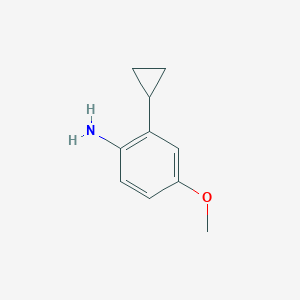
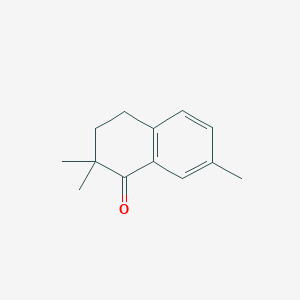
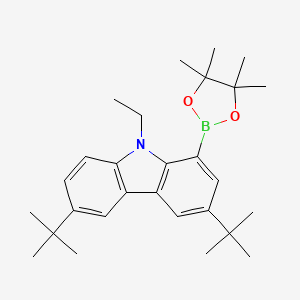
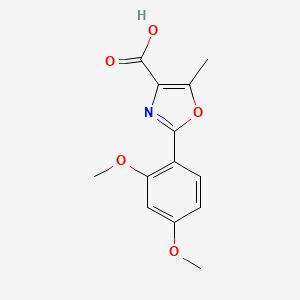
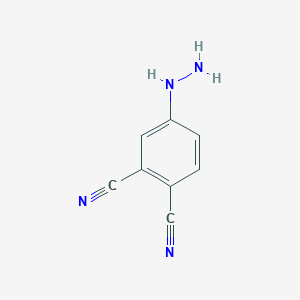
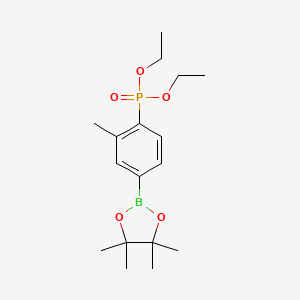

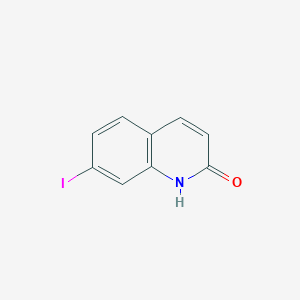

![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
